![molecular formula C19H25N5O4 B5560962 3,4-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560962.png)
3,4-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide
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Description
3,4-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure, which makes it an ideal candidate for various biological studies.
Scientific Research Applications
Synthesis and Biological Activities
- Synthesis of Novel Heterocyclic Compounds : A study detailed the synthesis of various novel heterocyclic compounds derived from benzodifuranyl and triazines, highlighting their potential as anti-inflammatory and analgesic agents. These compounds, including those with morpholine and pyrimidine structures, showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
- Anticancer and Anti-5-lipoxygenase Agents : Another research focused on the synthesis and biological evaluation of pyrazolopyrimidines derivatives, showcasing their anticancer and anti-5-lipoxygenase activities. This indicates the potential application of such compounds in cancer therapy and inflammation treatment (A. Rahmouni, Sawssen Souiei, M. Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016).
Drug Development and Chemical Synthesis
- Histone Deacetylase Inhibitor : Research on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) revealed its function as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11, showcasing significant antitumor activity and highlighting its promise as an anticancer drug (Nancy Z. Zhou, O. Moradei, S. Raeppel, S. Leit, Sylvie Fréchette, F. Gaudette, I. Paquin, Naomy Bernstein, Giliane Bouchain, A. Vaisburg, Zhiyun Jin, Jeff Gillespie, James Wang, M. Fournel, P. T. Yan, Marie-Claude Trachy-Bourget, A. Kalita, Ai-hua Lu, J. Rahil, A. Macleod, Zuomei Li, J. Besterman, D. Delorme, 2008).
Synthesis Techniques and Methodologies
- One-Pot Synthesis of Heterocyclic Compounds : A methodology was developed for the one-pot synthesis of dihydropyrimidinone derivatives containing the morpholine moiety, highlighting an efficient and simple method to synthesize complex molecules potentially useful in various medicinal chemistry applications (M. A. Bhat, M. Al-Omar, H. Ghabbour, A. Naglah, 2018).
properties
IUPAC Name |
3,4-dimethoxy-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-26-15-4-3-14(11-16(15)27-2)19(25)21-6-5-20-17-12-18(23-13-22-17)24-7-9-28-10-8-24/h3-4,11-13H,5-10H2,1-2H3,(H,21,25)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMQBTMHYNLEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide |
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